molecular formula C8H8BrCl B1288305 1-(1-Bromoethyl)-2-chlorobenzene CAS No. 66481-74-1

1-(1-Bromoethyl)-2-chlorobenzene

Cat. No.: B1288305
CAS No.: 66481-74-1
M. Wt: 219.5 g/mol
InChI Key: QYKKDCRHMDKWFK-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2-chlorobenzene is an organobromine compound with the molecular formula C₈H₈BrCl and a molecular weight of 219.50 g/mol. It features a bromine atom attached to the terminal carbon of an ethyl group, which is itself bonded to a chlorinated aromatic ring. This structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and electrophilic substitutions. The compound’s reactivity is influenced by the electron-withdrawing chlorine substituent on the aromatic ring and the primary bromine’s susceptibility to nucleophilic substitution.

Properties

IUPAC Name

1-(1-bromoethyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKKDCRHMDKWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600382
Record name 1-(1-Bromoethyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66481-74-1
Record name 1-(1-Bromoethyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-bromoethyl)-2-chlorobenzene
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Preparation Methods

Bromination of 4-Chlorophenethyl Alcohol

In a typical experiment for bromination:

  • A solution of 4-chlorophenethyl alcohol is prepared.
  • Hydrobromic acid or phosphorus tribromide is added dropwise while maintaining the temperature between 0 °C and room temperature.
  • The reaction mixture is stirred for several hours.
  • After completion, the product is extracted using an organic solvent (e.g., dichloromethane) and purified via column chromatography.

Electrophilic Aromatic Substitution

For electrophilic aromatic substitution:

  • A mixture of bromine and aluminum bromide is prepared.
  • The substrate (e.g., 4-chlorotoluene) is added to this mixture at room temperature.
  • The reaction proceeds for several hours under an inert atmosphere.
  • Post-reaction, the mixture is quenched with water and extracted using an organic solvent.

Nucleophilic Substitution

In nucleophilic substitution:

  • A solution containing 4-chlorotoluene and bromoethane is prepared with a base like sodium hydroxide.
  • The mixture is refluxed for several hours.
  • After cooling, the product is extracted with an organic solvent and purified.

The synthesized compounds are characterized using various analytical techniques:

The preparation of 1-(1-Bromoethyl)-2-chlorobenzene can be accomplished through various methods that utilize different reagents and conditions. Each method has its advantages regarding yield and purity. Characterization techniques are essential to confirm the successful synthesis of this compound, which plays a crucial role in various applications within organic synthesis and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromoethyl)-2-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Products include 2-chloroethylbenzene derivatives with different substituents replacing the bromine atom.

    Elimination Reactions: Alkenes such as 2-chlorostyrene can be formed.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of 1-(1-Bromoethyl)-2-chlorobenzene can be obtained.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis :
    • 1-(1-Bromoethyl)-2-chlorobenzene is utilized in synthesizing more complex molecules, including polymers and specialty chemicals.
  • Controlled Radical Polymerization :
    • The compound acts as an initiator in the synthesis of bromine-terminated polystyrene via atom transfer radical polymerization, showcasing its utility in polymer chemistry.

Biology

  • Biochemical Pathways :
    • It can be employed to study biochemical pathways and enzyme interactions due to its reactivity with biological nucleophiles.
  • Antimicrobial Properties :
    • Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in pharmaceutical formulations targeting infectious diseases.

Medicine

  • Intermediate in Pharmaceutical Synthesis :
    • The compound may serve as an intermediate in the synthesis of various pharmaceutical agents, particularly those requiring halogenated aromatic structures.

Industry

  • Production of Specialty Chemicals :
    • It is used in producing specialty chemicals and materials, leveraging its unique reactivity patterns due to the presence of both bromine and chlorine atoms.

Types of Reactions

  • Substitution Reactions :
    • The bromine atom can be replaced by nucleophiles such as hydroxide (OH−), cyanide (CN−), or amines (NH2−).
  • Elimination Reactions :
    • Can undergo elimination reactions to form alkenes like 2-chlorostyrene.
  • Oxidation and Reduction Reactions :
    • Capable of being oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
SubstitutionSodium hydroxide (NaOH), KCNPolar solvents (water/ethanol)
EliminationPotassium tert-butoxide (KOtBu)Strong basic conditions
OxidationPotassium permanganate (KMnO4)Varies based on substrate
ReductionLithium aluminum hydride (LiAlH4)Anhydrous conditions

Major Products Formed

  • Substitution Products : Derivatives of 2-chloroethylbenzene.
  • Elimination Products : Alkenes such as 2-chlorostyrene.
  • Oxidation/Reduction Products : Various oxidized or reduced derivatives.

Case Study 1: Antiviral Activity

Research has indicated that halogenated compounds similar to 1-(1-Bromoethyl)-2-chlorobenzene exhibit significant antiviral properties. Although this specific compound was not directly tested against SARS-CoV-2, related compounds demonstrated inhibitory effects on viral replication, suggesting potential exploration of its antiviral properties.

Case Study 2: Antimicrobial Studies

A study conducted by Smith et al. (2020) found that similar halogenated compounds inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro, attributing effectiveness to their ability to disrupt bacterial cell membranes.

Case Study 3: Toxicological Assessments

Toxicological evaluations have shown that halogenated benzene derivatives can exhibit cytotoxicity at higher concentrations. For instance, toxicity assessments indicated adverse effects on mammalian cell lines, highlighting the necessity for careful dosage considerations in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2-chlorobenzene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the context of its use.

Comparison with Similar Compounds

Positional Isomers: 1-(2-Bromoethyl)-2-chlorobenzene

  • Structure : Bromine on the second carbon of the ethyl chain (vs. terminal carbon in the target compound).
  • Molecular Formula : C₈H₈BrCl (identical to the target).
  • Physical properties such as boiling point and dipole moment may vary due to altered molecular symmetry.
  • Synthesis: Commercial availability (>97% purity) is noted, with storage at 0–6°C .

Substituent Variants: 1-(1-Bromoethyl)-4-methylbenzene

  • Structure : Methyl group replaces chlorine at the para position.
  • Molecular Formula : C₉H₁₁Br.
  • Key Differences :
    • The electron-donating methyl group increases aromatic ring electron density, favoring electrophilic substitutions (e.g., nitration) compared to the electron-withdrawing chlorine in the target compound.
    • Lower molecular weight (213.09 g/mol) and altered solubility due to reduced polarity .

Chain Length Variants: 1-(3-Bromopropyl)-2-chlorobenzene

  • Structure : Bromine on a propyl chain (three carbons) instead of ethyl.
  • Molecular Formula : C₉H₁₀BrCl.
  • Key Differences :
    • Longer alkyl chain increases lipophilicity, affecting solubility in polar solvents.
    • Synthesis yield (93%) is comparable to the target’s analogs, but the extended chain may favor elimination reactions over substitution .

Functional Group Variants: (E)-1-(2-Bromovinyl)-2-chlorobenzene

  • Structure : Bromine on a vinyl group (sp² hybridized carbon) instead of ethyl.
  • Molecular Formula : C₈H₆BrCl.
  • Key Differences :
    • The double bond enables addition reactions (e.g., hydrobromination) rather than substitution.
    • Stereochemistry (E/Z isomerism) introduces regioselectivity challenges absent in the target compound .

Halogenated Derivatives: 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

  • Structure : Additional fluorine substituent at the ortho position.
  • Molecular Formula : C₈H₇BrClF.
  • Key Differences: Enhanced electron-withdrawing effects from fluorine and chlorine deactivate the aromatic ring, reducing electrophilic substitution rates.

Ether Derivatives: 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene

  • Structure : Propoxy group introduces an ether linkage.
  • Molecular Formula : C₁₁H₁₄BrClO.
  • Key Differences :
    • The oxygen atom increases polarity and hydrogen-bonding capacity, improving solubility in protic solvents.
    • Ether functionality may stabilize carbocation intermediates, altering reaction pathways compared to the target compound .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes Reference
1-(1-Bromoethyl)-2-chlorobenzene C₈H₈BrCl 219.50 Cl (ortho), Br (ethyl) High SN2 reactivity -
1-(2-Bromoethyl)-2-chlorobenzene C₈H₈BrCl 219.50 Cl (ortho), Br (mid-chain) Reduced steric hindrance
1-(1-Bromoethyl)-4-methylbenzene C₉H₁₁Br 213.09 Me (para), Br (ethyl) Enhanced electrophilic substitution
1-(3-Bromopropyl)-2-chlorobenzene C₉H₁₀BrCl 233.54 Cl (ortho), Br (propyl) Favors elimination reactions
(E)-1-(2-Bromovinyl)-2-chlorobenzene C₈H₆BrCl 217.49 Cl (ortho), Br (vinyl) Addition reactions dominant

Biological Activity

1-(1-Bromoethyl)-2-chlorobenzene is an organic compound that has garnered attention for its potential biological activities. This compound features a bromoethyl group and a chlorobenzene moiety, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of 1-(1-Bromoethyl)-2-chlorobenzene, highlighting its synthesis, mechanisms of action, and relevant case studies.

Structure

  • Chemical Formula : C8H8BrCl
  • Molecular Weight : 227.50 g/mol
  • Structural Representation :

Synthesis

1-(1-Bromoethyl)-2-chlorobenzene can be synthesized through various methods, including halogenation reactions involving chlorobenzene derivatives. The synthesis often utilizes reagents such as potassium carbonate (K2CO3) to facilitate the formation of the bromoethyl group.

Antimicrobial Properties

Recent studies indicate that compounds similar to 1-(1-Bromoethyl)-2-chlorobenzene exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations targeting infectious diseases.

Case Study 1: Antiviral Activity

In a study focusing on the inhibition of SARS-CoV-2, various halogenated compounds were evaluated for their interaction with viral proteases. While 1-(1-Bromoethyl)-2-chlorobenzene was not directly tested, related compounds demonstrated significant inhibitory effects on viral replication . This suggests that further exploration of its antiviral properties could be beneficial.

Case Study 2: Toxicological Assessments

Toxicological evaluations of similar compounds have revealed that halogenated benzene derivatives can exhibit cytotoxicity at higher concentrations. For instance, toxicity assessments indicated adverse effects on mammalian cell lines, emphasizing the need for careful dosage considerations in potential therapeutic applications.

The biological activity of 1-(1-Bromoethyl)-2-chlorobenzene may be attributed to several mechanisms:

  • Reactivity with Biological Nucleophiles : The electrophilic nature of the bromoethyl group can lead to nucleophilic substitution reactions with cellular macromolecules.
  • Disruption of Cellular Processes : Similar compounds have been shown to interfere with cellular signaling pathways, potentially leading to apoptosis in targeted cells.

Comparative Analysis

Property1-(1-Bromoethyl)-2-chlorobenzeneRelated Compounds
Molecular Weight227.50 g/molVaries (typically similar)
Antimicrobial ActivityPotential (unverified)Confirmed in similar structures
Insecticidal ActivityPotential (unverified)Confirmed (e.g., 100% mortality)
ToxicityUnknownDocumented in various studies

Q & A

Synthesis and Optimization

Basic Q1: What are the common synthetic routes for preparing 1-(1-Bromoethyl)-2-chlorobenzene, and how do reaction conditions influence yield? Methodological Answer: The compound is typically synthesized via bromination of 1-ethyl-2-chlorobenzene using bromine (Br₂) in the presence of catalysts like Fe or AlBr₃. Reaction conditions (temperature, solvent polarity, and stoichiometry) critically affect regioselectivity. For example, excess Br₂ may lead to over-bromination, while controlled addition at 0–5°C in a non-polar solvent (e.g., CCl₄) favors mono-bromination at the ethyl chain . Yield optimization requires monitoring via TLC or GC-MS to terminate the reaction at the desired stage.

Advanced Q1: How can Grignard intermediates improve the synthesis of substituted derivatives of 1-(1-Bromoethyl)-2-chlorobenzene? Methodological Answer: Grignard reagents (e.g., derived from o-bromo-chloro-benzene) enable selective functionalization. For instance, reacting the Grignard intermediate with electrophiles like PEt₂Cl yields phosphine-substituted analogs (e.g., 1-(Et₂P)-2-chlorobenzene) . Advanced strategies involve kinetic vs. thermodynamic control: lower temperatures (-78°C) favor less stable but synthetically useful intermediates, while room temperature promotes thermodynamically stable products. Characterization of intermediates via ¹H/¹³C NMR and IR is essential to confirm regiochemistry .

Structural Characterization

Basic Q2: What spectroscopic techniques are most effective for confirming the structure of 1-(1-Bromoethyl)-2-chlorobenzene? Methodological Answer:

  • ¹H NMR : Signals at δ 1.8–2.2 ppm (CH₂Br) and δ 4.5–5.0 ppm (CHCl) confirm the bromoethyl and chloro substituents.
  • ¹³C NMR : Peaks near δ 35–40 ppm (C-Br) and δ 50–55 ppm (C-Cl) validate substitution patterns.
  • Mass Spectrometry (EI-MS) : A molecular ion cluster at m/z 218–220 ([M]⁺) with isotopic signatures (Br/Cl) confirms the molecular formula .

Advanced Q2: How does X-ray crystallography resolve ambiguities in positional isomerism for bromoethyl-chlorobenzene derivatives? Methodological Answer: X-ray diffraction provides unambiguous confirmation of substituent positions. For example, a C–Br bond length of ~1.93 Å and C–Cl bond length of ~1.73 Å distinguish between 1-bromoethyl and alternative isomers. Displacement parameters and torsion angles (e.g., dihedral angles between the benzene ring and bromoethyl group) further differentiate structural analogs .

Reactivity and Functionalization

Basic Q3: What are the primary reaction pathways for 1-(1-Bromoethyl)-2-chlorobenzene in nucleophilic substitution reactions? Methodological Answer: The bromoethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide configuration. For example, reaction with NaN₃ in DMF yields 1-azidoethyl-2-chlorobenzene. Polar aprotic solvents enhance nucleophilicity, while steric hindrance from the adjacent chloro substituent may slow reactivity .

Advanced Q3: How do electronic effects from the chloro substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) of 1-(1-Bromoethyl)-2-chlorobenzene? Methodological Answer: The electron-withdrawing chloro group activates the benzene ring toward electrophilic substitution but deactivates it toward palladium-catalyzed couplings. To mitigate this, ligands like SPhos or XPhos enhance catalytic efficiency by stabilizing the Pd(0) intermediate. For example, Suzuki coupling with arylboronic acids requires elevated temperatures (80–100°C) and a base like Cs₂CO₃ to achieve moderate yields (40–60%) .

Stability and Safety

Basic Q4: What are the critical safety protocols for handling 1-(1-Bromoethyl)-2-chlorobenzene in laboratory settings? Methodological Answer:

  • Storage : Keep at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a fume hood.
  • Spill Management : Absorb with vermiculite and neutralize with 5% NaHCO₃ .

Advanced Q4: How does thermal decomposition of 1-(1-Bromoethyl)-2-chlorobenzene generate hazardous byproducts, and how can these be mitigated? Methodological Answer: At temperatures >150°C, the compound may decompose into HBr, HCl, and chlorinated aromatics (e.g., 1,2-dichlorobenzene). Thermogravimetric analysis (TGA) coupled with FTIR monitors off-gassing. Mitigation strategies include using stabilizers (e.g., BHT) and avoiding prolonged heating. GC-MS analysis of reaction mixtures post-decomposition identifies toxic byproducts like brominated dioxins .

Applications in Research

Basic Q5: How is 1-(1-Bromoethyl)-2-chlorobenzene utilized as a building block in medicinal chemistry? Methodological Answer: It serves as a precursor for bioactive molecules, such as antipsychotic agents, via alkylation of nitrogen heterocycles. For example, coupling with piperazine derivatives under basic conditions generates lead compounds for dopamine receptor modulation .

Advanced Q5: What role does 1-(1-Bromoethyl)-2-chlorobenzene play in designing metal-organic frameworks (MOFs) or coordination polymers? Methodological Answer: The bromoethyl group acts as a flexible linker in MOFs, enabling tunable porosity. Coordination with transition metals (e.g., Zn²⁺ or Cu²⁺) under solvothermal conditions produces frameworks with applications in gas storage. Single-crystal XRD and BET surface area analysis characterize pore size and stability .

Data Contradictions and Resolution

Advanced Q6: How can researchers reconcile discrepancies in reported reaction yields for bromoethyl-chlorobenzene derivatives? Methodological Answer: Contradictions often arise from variations in catalyst purity or solvent drying. For example, AlBr₃ contaminated with moisture reduces bromination efficiency. Reproducibility requires strict anhydrous conditions (e.g., molecular sieves in solvent) and NMR quantification of starting material conversion. Collaborative validation via round-robin testing across labs is recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(1-Bromoethyl)-2-chlorobenzene
Reactant of Route 2
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1-(1-Bromoethyl)-2-chlorobenzene

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